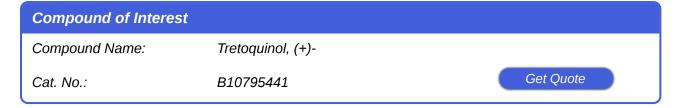


Pharmacological Profile of (+)-Tretoquinol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tretoquinol, also known as (+)-(R)-Trimetoquinol, is the dextrorotatory enantiomer of the potent beta-adrenergic receptor agonist, Tretoquinol. While its counterpart, (-)-(S)-Tretoquinol, is a well-characterized high-affinity agonist at β -adrenergic receptors, (+)-Tretoquinol exhibits significantly lower potency. This technical guide provides a comprehensive overview of the pharmacological profile of (+)-Tretoquinol, focusing on its interaction with human β 1, β 2, and β 3-adrenergic receptor subtypes. The data presented herein is crucial for understanding the stereoselectivity of Tretoquinol and for the development of selective adrenergic agents. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Signaling pathways and experimental workflows are illustrated using diagrams for enhanced clarity.

Core Pharmacological Data

The pharmacological activity of (+)-Tretoquinol is primarily characterized by its binding affinity and functional potency at β -adrenergic receptors. Due to its significantly lower activity compared to its levorotatory isomer, its pharmacological parameters are often expressed as isomeric-activity ratios (IARs). The following tables provide the calculated binding affinities (Ki) and functional potencies (EC50) of (+)-Tretoquinol for human β 1, β 2, and β 3-adrenergic receptors based on the reported IARs and the absolute values for the more potent (-)-(S)-Tretoquinol.



Table 1: Binding Affinity of (+)-Tretoquinol for Human β-

Adreneraic Receptors

Receptor Subtype	(-)-(S)- Tretoquinol pKi	(-)-(S)- Tretoquinol Ki (nM)	Isomeric Affinity Ratio¹	(+)-(R)- Tretoquinol Calculated pKi	(+)-(R)- Tretoquinol Calculated Ki (nM)
β1- Adrenergic Receptor	7.91	12.3	123	5.82	1513
β2- Adrenergic Receptor	8.52	3.0	331	5.99	1023
β3- Adrenergic Receptor	6.70	200	5	6.00	1000

 $^{^1}$ Isomeric affinity ratio is defined as the Ki of (+)-isomer / Ki of (-)-isomer. Data derived from Konkar et al., 1999.[1]

Table 2: Functional Potency of (+)-Tretoquinol in cAMP Accumulation Assays



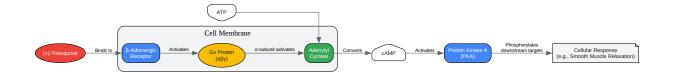
Receptor Subtype	(-)-(S)- Tretoquinol pEC50	(-)-(S)- Tretoquinol EC50 (nM)	Isomeric Potency Ratio¹	(+)-(R)- Tretoquinol Calculated pEC50	(+)-(R)- Tretoquinol Calculated EC50 (nM)
β1- Adrenergic Receptor	8.63	2.34	214	6.30	501
β2- Adrenergic Receptor	9.00	1.00	281	6.55	281
β3- Adrenergic Receptor	8.89	1.29	776	6.00	1000

¹Isomeric potency ratio is defined as the EC50 of (+)-isomer / EC50 of (-)-isomer. Data derived from Konkar et al., 1999.[1]

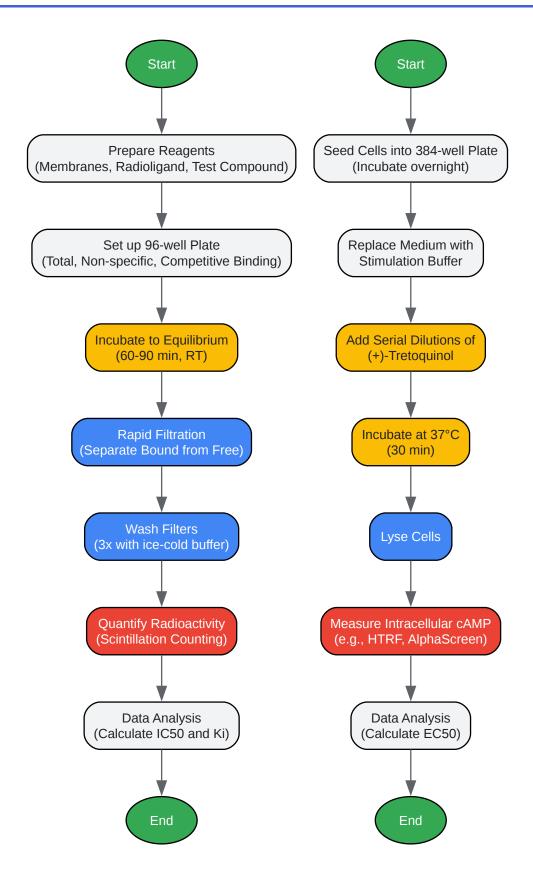
Signaling Pathways

Activation of β -adrenergic receptors by an agonist such as (+)-Tretoquinol initiates a canonical signaling cascade involving the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).









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